molecular formula C13H15ClN2O2 B613070 Glycine 4-methoxy-beta-naphthylamide hydrochloride CAS No. 201930-16-7

Glycine 4-methoxy-beta-naphthylamide hydrochloride

Cat. No.: B613070
CAS No.: 201930-16-7
M. Wt: 266.73
InChI Key: OPTGKLWGIASWQF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Glycine 4-methoxy-beta-naphthylamide hydrochloride involves the reaction of glycine with 4-methoxy-beta-naphthylamine in the presence of hydrochloric acid. The reaction conditions typically include:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Glycine 4-methoxy-beta-naphthylamide hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Aqueous or organic solvents depending on the reaction type

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Glycine 4-methoxy-beta-naphthylamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and activity.

    Biology: Employed in proteomics research to investigate protein interactions and functions.

    Medicine: Potential use in diagnostic assays to measure enzyme activity in biological samples.

    Industry: Utilized in the development of biochemical assays and research tools.

Mechanism of Action

The mechanism of action of Glycine 4-methoxy-beta-naphthylamide hydrochloride involves its role as a substrate for specific enzymes. When used in enzymatic assays, the compound interacts with the enzyme’s active site, leading to the cleavage of the amide bond and the release of 4-methoxy-beta-naphthylamine. This reaction can be monitored to measure enzyme activity and kinetics .

Comparison with Similar Compounds

Glycine 4-methoxy-beta-naphthylamide hydrochloride can be compared with other similar compounds such as:

    Glycine 4-methoxy-beta-naphthylamide: Without the hydrochloride salt, this compound has similar applications but may differ in solubility and stability.

    Glycine 4-methoxy-alpha-naphthylamide: A structural isomer with different enzymatic activity and applications.

    Glycine 4-methoxy-gamma-naphthylamide: Another isomer with distinct properties and uses.

The uniqueness of this compound lies in its specific interaction with certain enzymes, making it a valuable tool in proteomics and enzymatic research.

Biological Activity

Glycine 4-methoxy-beta-naphthylamide hydrochloride (also known as Glycine β-naphthylamide hydrochloride) is a compound that has garnered attention for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₂H₁₃ClN₂O
  • Molecular Weight : 236.70 g/mol
  • Boiling Point : 453.8 °C
  • Flash Point : 228.2 °C

This compound acts primarily as a substrate for various peptidases and proteases, notably dipeptidyl peptidases (DPPs). It has been shown to inhibit DPP8/9, which are involved in cellular differentiation processes. The inhibition of these enzymes can affect mesenchymal stem cell (MSC) viability and differentiation, highlighting the compound's role in cellular biology and potential therapeutic implications .

Biological Activities

  • Enzyme Inhibition :
    • Glycine β-naphthylamide is recognized for its role as a substrate for DPPs, where it demonstrates significant inhibitory effects on DPP8/9 activity.
    • Research indicates that the inhibition of DPP8/9 negatively impacts the differentiation of MSCs into osteoblasts and adipocytes, suggesting its relevance in metabolic processes .
  • Influence on Stem Cell Differentiation :
    • In studies involving MSCs, treatment with Glycine β-naphthylamide led to decreased osteogenesis and adipogenesis compared to controls, emphasizing its potential as a modulator of stem cell fate .
    • The compound's interaction with various signaling pathways could provide insights into therapeutic strategies for conditions like osteoporosis and obesity.
  • Potential Ergogenic Effects :
    • Amino acid derivatives, including Glycine β-naphthylamide, have been associated with ergogenic benefits such as enhanced physical performance and reduced exercise-induced muscle damage. These effects are attributed to their influence on anabolic hormone secretion and energy supply during physical exertion .

Case Studies

  • Dipeptidyl Peptidase Activity in MSCs :
    • A study examined the effects of Glycine β-naphthylamide on MSC viability and differentiation. The results indicated that while DPP4 inhibitors did not affect cell viability, the inhibition of DPP8/9 via Glycine β-naphthylamide significantly impaired MSC differentiation into bone-forming osteoblasts .
  • Comparative Analysis of Enzyme Inhibition :
    • In vitro assays demonstrated that Glycine β-naphthylamide serves as an effective substrate for measuring DPP activity. The fluorescence-based assays confirmed its role in inhibiting DPP activity in cultured cells, providing a basis for further research into its therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition of DPP8/9; affects MSC differentiation
Stem Cell DifferentiationDecreased osteoblast/adipocyte formation
Ergogenic PotentialInfluences anabolic hormone secretion; reduces muscle damage

Properties

IUPAC Name

2-amino-N-(4-methoxynaphthalen-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c1-17-12-7-10(15-13(16)8-14)6-9-4-2-3-5-11(9)12;/h2-7H,8,14H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTGKLWGIASWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201930-16-7
Record name 201930-16-7
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